ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative with a tetrahydropyrazine ring system. Key structural features include:
- 7S-methyl substituent, introducing stereochemical specificity that may influence biological interactions.
- 4-oxo group, which contributes to hydrogen-bonding capabilities and electronic properties.
Synthetic routes for such compounds often involve cyclization reactions or coupling strategies, as seen in related analogs (e.g., ). Its stereochemistry and substitution pattern differentiate it from other pyrazolo-pyrazine derivatives.
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
ethyl (7S)-7-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H13N3O3/c1-3-16-10(15)7-4-8-9(14)11-5-6(2)13(8)12-7/h4,6H,3,5H2,1-2H3,(H,11,14)/t6-/m0/s1 |
InChI Key |
IMVOMKYLISJDLB-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)C1=NN2[C@H](CNC(=O)C2=C1)C |
Canonical SMILES |
CCOC(=O)C1=NN2C(CNC(=O)C2=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Formation of the Pyrazine Ring: The pyrazine ring can be constructed via cyclization reactions involving diamines and dicarbonyl compounds.
Fusion of Rings: The pyrazole and pyrazine rings are fused together through cyclization reactions, often involving intramolecular cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive scaffold.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The table below highlights key structural differences and similarities:
Key Observations:
- Positional Isomerism : The 7S-methyl group in the target compound contrasts with 6-methyl () or 5-acyl () analogs, affecting steric and electronic profiles.
- Ester Variations : Methyl vs. ethyl esters influence solubility and metabolic stability. Ethyl esters generally enhance lipophilicity compared to methyl .
- Ring System Differences: Pyrazolo[1,5-a]pyrazine (target) vs.
Biological Activity
Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate is a compound belonging to the class of pyrazolo derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of pyrazolo derivatives typically involves various methods such as cyclization reactions and functionalization techniques. This compound can be synthesized through multi-step processes that incorporate key reagents like hydrazines and carboxylic acids. The structural motif includes a fused pyrazole ring system that contributes to its biological properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₈N₄O₃ |
| Molecular Weight | 208.19 g/mol |
| Functional Groups | Carboxylate, Carbonyl |
| Ring System | Fused Pyrazole |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast carcinoma) revealed that this compound significantly inhibits cell proliferation. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells.
Table 2: Cytotoxicity Results
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| MCF-7 | 12 | Cell cycle arrest in G1 phase |
| HCT-116 | 18 | Mitotic inhibition |
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit certain kinases that play a role in tumor growth signaling pathways.
Neuroprotective Effects
Emerging research suggests that pyrazolo derivatives may possess neuroprotective properties. This compound has been evaluated for its effects on neurodegenerative models in vitro and in vivo.
Table 3: Neuroprotective Activity
| Model | Effect Observed | Reference |
|---|---|---|
| In vitro neuronal culture | Reduced oxidative stress | |
| Animal model (Alzheimer's) | Improved cognitive function |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Modulation : The compound induces cell cycle arrest at the G1 phase.
- Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death.
- Enzyme Inhibition : It selectively inhibits kinases involved in tumorigenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
